molecular formula C9H10BrFO2S B13673094 tert-Butyl 5-bromo-4-fluorothiophene-2-carboxylate

tert-Butyl 5-bromo-4-fluorothiophene-2-carboxylate

Cat. No.: B13673094
M. Wt: 281.14 g/mol
InChI Key: WYASJQLPHSQEBL-UHFFFAOYSA-N
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Description

tert-Butyl 5-bromo-4-fluorothiophene-2-carboxylate is an organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of tert-butyl, bromo, and fluoro substituents on the thiophene ring, making it a valuable intermediate in organic synthesis and pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 5-bromo-4-fluorothiophene-2-carboxylate typically involves the bromination and fluorination of thiophene derivatives followed by esterification. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild conditions, making it suitable for the synthesis of complex organic molecules .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 5-bromo-4-fluorothiophene-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Esterification: Catalysts like sulfuric acid or p-toluenesulfonic acid.

Major Products Formed

The major products formed from these reactions include various substituted thiophene derivatives, carboxylic acids, and esters, depending on the reaction conditions and reagents used .

Scientific Research Applications

tert-Butyl 5-bromo-4-fluorothiophene-2-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a building block for the development of pharmaceutical compounds.

    Industry: Utilized in the production of advanced materials and specialty chemicals

Mechanism of Action

The mechanism of action of tert-Butyl 5-bromo-4-fluorothiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The presence of bromo and fluoro substituents can enhance its reactivity and binding affinity to target molecules. The compound may act by inhibiting or activating specific enzymes, receptors, or signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 5-bromo-4-fluorothiophene-2-carboxylate is unique due to the combination of bromo and fluoro substituents on the thiophene ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C9H10BrFO2S

Molecular Weight

281.14 g/mol

IUPAC Name

tert-butyl 5-bromo-4-fluorothiophene-2-carboxylate

InChI

InChI=1S/C9H10BrFO2S/c1-9(2,3)13-8(12)6-4-5(11)7(10)14-6/h4H,1-3H3

InChI Key

WYASJQLPHSQEBL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=CC(=C(S1)Br)F

Origin of Product

United States

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